molecular formula C15H20O4 B1327814 Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate CAS No. 898753-53-2

Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate

Cat. No. B1327814
M. Wt: 264.32 g/mol
InChI Key: JXHATAPKKSSYBZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common name, and structural formula. It may also include its role or function if it’s commonly used in a particular field (like medicine or manufacturing).



Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants and conditions. The yield and purity of the final product are also important considerations.



Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. This could include reactions where the compound is a reactant, product, or catalyst.



Physical And Chemical Properties Analysis

This involves understanding the compound’s properties, like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure.


Scientific Research Applications

Asymmetric Synthesis

Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate has been utilized in asymmetric synthesis. For example, Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized through an asymmetric aldol reaction using ethyl glyoxylate and isobutyraldehyde, highlighting the compound's significance in stereo-selective synthesis (Wang Jin-ji, 2014).

Organophosphorus Compounds Studies

The compound has been used in studies involving organophosphorus compounds. For instance, reactions involving unsubstituted and monosubstituted 3-oxo esters, including Ethyl 2,2-dimethyl 3-oxo-butanoate, have been explored for their potential in creating diverse organophosphorus structures (Pedersen & Lawesson, 1974).

Pyran Derivatives Synthesis

This chemical has been instrumental in synthesizing pyran derivatives. For example, in a study, ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, closely related to Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate, was synthesized and characterized, emphasizing its utility in creating pyran-based structures (Saranya et al., 2020).

Optoelectronic and Charge Transport Studies

The compound has applications in studying optoelectronic and charge transport properties. This is evident from research exploring the structural and electronic properties of related pyran derivatives, highlighting their potential as efficient materials for organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).

Penicillins Synthesis

Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate is also relevant in the synthesis of certain penicillins, showcasing its importance in antibiotic development (Stachulski, 1991).

Safety And Hazards

This involves understanding the risks associated with handling or using the compound. This could include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential new uses for the compound, improvements to its synthesis, or further studies to better understand its properties or mechanism of action.


I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-7-6-8-12(9-11)18-4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHATAPKKSSYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645639
Record name Ethyl 4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate

CAS RN

898753-53-2
Record name Ethyl 3-methoxy-α,α-dimethyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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